8-(5-Chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide, commonly referred to as PHA-408 in scientific literature, is a small molecule inhibitor. [] It is primarily classified as a potent and selective inhibitor of IκB kinase-2 (IKK-2), a key regulator of the NF-κB pathway. [] This pathway plays a critical role in inflammatory responses within the body. PHA-408 has been widely used in research to investigate the role of IKK-2 and NF-κB in various inflammatory diseases and explore the potential of IKK-2 as a therapeutic target. [, , ]
PHA 408 is a chemical compound recognized as a selective inhibitor of the enzyme IκB kinase-2 (IKK-2). This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in inflammatory diseases and cancer. PHA 408 demonstrates a significant selectivity for IKK-2 over its homolog, IKK-1, making it a valuable tool for studying the role of IKK-2 in various biological processes and pathways.
PHA 408 is classified as a small molecule inhibitor. It was developed through medicinal chemistry approaches aimed at targeting the IκB kinase pathway, which is crucial in the regulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling. NF-κB is implicated in numerous physiological responses, including inflammation and immune responses, making IKK-2 a compelling target for drug design.
The synthesis of PHA 408 involves several key steps typically associated with small molecule drug development. While specific proprietary methods may not be publicly disclosed, general approaches include:
The synthetic route must ensure high yield and purity, often verified through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
PHA 408 has a complex molecular structure characterized by specific functional groups that confer its inhibitory activity. The precise molecular formula is CHNO, with a molecular weight of approximately 302.34 g/mol.
Key structural features include:
The three-dimensional conformation of PHA 408 allows for tight binding to the active site of IKK-2, facilitating its function as an inhibitor.
PHA 408 primarily acts through competitive inhibition of IKK-2. The mechanism involves binding to the ATP-binding site of the kinase, preventing substrate phosphorylation. Key reactions include:
In vitro studies have demonstrated that PHA 408 effectively inhibits LPS-induced phosphorylation of p65, a subunit of NF-κB, confirming its role in modulating this critical signaling pathway.
The mechanism by which PHA 408 exerts its effects involves several steps:
Quantitative assays have shown that PHA 408 exhibits a significant reduction in NF-κB target gene expression levels, underscoring its potential therapeutic utility.
PHA 408 exhibits several notable physical and chemical properties:
These properties are essential for determining optimal conditions for biological assays and potential therapeutic formulations.
PHA 408 has several applications within scientific research:
The NF-κB signaling pathway is a master regulator of inflammation and immune responses, with IκB kinase β (IKKβ/IKK-2) serving as its central activating enzyme. PHA-408 (8-(5-chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide) is a potent, selective small-molecule inhibitor of IKKβ that disrupts NF-κB activation. This section details its mechanisms, binding dynamics, and functional impacts.
PHA-408 is a tricyclic pyrazole-based compound identified for its high-affinity binding to IKKβ. It acts as a tight-binding inhibitor with an IC₅₀ of 40 ± 2 nM against recombinant human IKKβ (rhIKK-2) in vitro [1] [5]. Its inhibition kinetics are characterized by a slow off-rate, resulting in prolonged target engagement even after clearance from systemic circulation. This is attributed to its unique interaction with the IKKβ ATP-binding pocket, where it forms hydrogen bonds with critical residues (e.g., Cys99) and occupies adjacent hydrophobic regions [1] [7].
PHA-408 specifically targets the canonical NF-κB pathway by blocking IKKβ-mediated phosphorylation of IκBα at Ser³² and Ser³⁶. This prevents IκBα ubiquitination and proteasomal degradation, thereby sequestering NF-κB dimers in the cytoplasm. In cellular assays, PHA-408 (1 μM) suppressed LPS-induced TNF-α release in human peripheral blood mononuclear cells (PBMCs) by >90%, confirming functional IKKβ blockade [1] [5].
Table 1: Kinase Inhibition Profile of PHA-408
Kinase | IC₅₀ (nM) | Selectivity vs. IKKβ |
---|---|---|
IKKβ (rhIKK-2) | 40 ± 2 | 1-fold |
IKKα (rhIKK-1) | 14,000 | 350-fold |
TBK1 | >10,000 | >250-fold |
IKKi | >10,000 | >250-fold |
SRC-family kinases | >10,000 | >250-fold |
Data derived from biochemical kinase panels [1] [8].
PHA-408 functions as a competitive ATP antagonist, binding reversibly to the IKKβ catalytic domain. Homology modeling based on cAMP-dependent protein kinase (PKA) and CHK-1 kinase structures reveals that PHA-408 occupies the adenine-binding pocket. Key interactions include:
Selectivity profiling across >30 tyrosine and serine/threonine kinases demonstrated >350-fold selectivity for IKKβ over IKKα and negligible activity against related kinases (e.g., TANK-binding kinase 1, IKKi). This specificity arises from PHA-408’s complementary fit to IKKβ’s unique hinge-region topology, which differs from IKKα’s ATP-pocket conformation [1] [8]. Molecular dynamics simulations further indicate that PHA-408 stabilizes IKKβ in a "DFG-out" conformation, preventing trans-autophosphorylation at Ser¹⁷⁷/Ser¹⁸¹ – a prerequisite for kinase activation [7] [8].
By inhibiting IKKβ, PHA-408 stabilizes cytosolic IκBα and blocks nuclear translocation of NF-κB subunits. In rat models of LPS- or cigarette smoke (CS)-induced airway inflammation:
Consequently, PHA-408 (45 mg/kg, oral) suppressed NF-κB DNA-binding activity by 90%, leading to downregulation of pro-inflammatory mediators:
Table 2: Anti-Inflammatory Effects of PHA-408 in Rat Lung Inflammation Models
Mediator | Reduction vs. Control (LPS) | Reduction vs. Control (CS) |
---|---|---|
BAL neutrophils | 85% | 75% |
BAL CINC-1 | 80% | 65% |
Lung IL-6 | 70% | 60% |
Lung TNF-α | 65% | 55% |
Nuclear p65 | 75% | 60% |
Data from BAL fluid ELISA and lung tissue qPCR at 4h post-exposure [5].
This multi-layered inhibition – from kinase blockade to transcriptional suppression – positions PHA-408 as a template for targeted anti-inflammatory therapeutics. Its efficacy in acute inflammation models underscores the therapeutic potential of IKKβ-selective inhibition in NF-κB-driven pathologies [4] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7